The compound is classified as a cyanoacrylamide derivative and is often associated with pharmaceutical applications. Its CAS number is 220512-86-7 and it has a molecular formula of C15H12F3N2O2 with a molecular weight of 300.26 g/mol . The compound has garnered interest in studies related to its inhibitory effects on certain enzymes, particularly in the context of treating diseases such as malaria .
The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves several key steps:
The molecular structure of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be described using various structural representations:
C\C(=C(/C#N)\C(=O)Nc1ccc(cc1)C(F)(F)F)\O
InChI=1S/C15H12F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
The compound features:
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide participates in various chemical reactions:
The mechanism of action for (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide primarily involves its role as an enzyme inhibitor:
The physical and chemical properties of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several notable applications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1